molecular formula C31H26N2O7 B12640196 (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid

(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid

Cat. No.: B12640196
M. Wt: 538.5 g/mol
InChI Key: RYXKPSPFTIKGRO-GDLZYMKVSA-N
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Description

(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid is a complex organic compound with a unique structure that includes a furochromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid involves multiple steps. One common method includes the following steps:

    Formation of the furochromen ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The furochromen derivative is then acetylated using acetic anhydride in the presence of a catalyst.

    Glycylation: The acetylated product undergoes glycylation using glycine or its derivatives.

    Final coupling: The glycylated intermediate is coupled with phenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-Phenyl(2-~2~H_1_)ethanoic acid
  • (2R)-(Diphenylacetyl)aminoacetic acid

Uniqueness

(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid is unique due to its furochromen ring system and the specific substitutions that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furochromene moiety and an amino acid derivative. Its molecular formula is C20H24N2O4C_{20}H_{24}N_2O_4, and it features multiple functional groups that may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of furochromene compounds exhibit significant antitumor properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and alterations in mitochondrial membrane potential.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
IMB-14066.92 - 8.99HepG2Apoptosis induction via S-phase arrest
Compound A10.5MCF-7Caspase activation
Compound B15.0A549Mitochondrial dysfunction

Anti-inflammatory Effects

In addition to its antitumor activity, preliminary data suggest that this compound may possess anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on macrophage cell lines demonstrated that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels. This suggests a mechanism where the compound modulates immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cell lines, preventing further proliferation.
  • Cytokine Modulation : The compound influences the expression of various cytokines involved in inflammatory responses.

Properties

Molecular Formula

C31H26N2O7

Molecular Weight

538.5 g/mol

IUPAC Name

(2R)-2-[[2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C31H26N2O7/c1-17-21-13-23-25(39-18(2)28(23)19-9-5-3-6-10-19)15-24(21)40-31(38)22(17)14-26(34)32-16-27(35)33-29(30(36)37)20-11-7-4-8-12-20/h3-13,15,29H,14,16H2,1-2H3,(H,32,34)(H,33,35)(H,36,37)/t29-/m1/s1

InChI Key

RYXKPSPFTIKGRO-GDLZYMKVSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC(=O)N[C@H](C5=CC=CC=C5)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC(=O)NC(C5=CC=CC=C5)C(=O)O

Origin of Product

United States

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